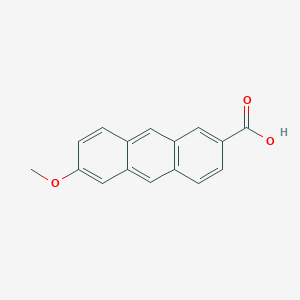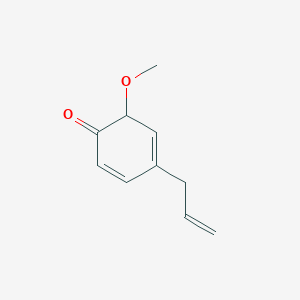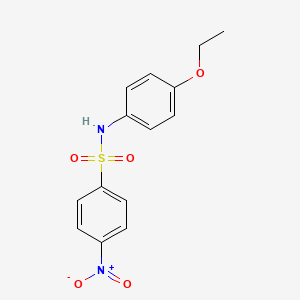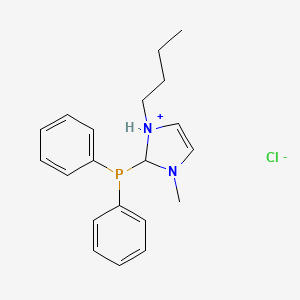
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is an organic compound that belongs to the class of ionic liquids. It is characterized by its unique structure, which includes a butyl group, a diphenylphosphanyl group, and a methyl group attached to an imidazolium ring. This compound is known for its stability and versatility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-butyl-3-methylimidazolium chloride with diphenylphosphine. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine. The reaction mixture is usually heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
化学反应分析
Types of Reactions
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using halide salts like sodium bromide or potassium iodide.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted imidazolium salts.
科学研究应用
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in targeted drug delivery.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its ability to form stable complexes with various substrates. The diphenylphosphanyl group can coordinate with metal ions, enhancing the compound’s catalytic activity. The imidazolium ring provides stability and solubility in various solvents, making it an effective catalyst and reagent in chemical reactions.
相似化合物的比较
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Similar in structure but lacks the diphenylphosphanyl group.
1-Butyl-2,3-dimethylimidazolium chloride: Similar but with a different substitution pattern on the imidazolium ring.
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar cation but different anion.
Uniqueness
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the diphenylphosphanyl group, which imparts distinct chemical properties and enhances its catalytic activity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
385442-11-5 |
|---|---|
分子式 |
C20H26ClN2P |
分子量 |
360.9 g/mol |
IUPAC 名称 |
(1-butyl-3-methyl-1,2-dihydroimidazol-1-ium-2-yl)-diphenylphosphane;chloride |
InChI |
InChI=1S/C20H25N2P.ClH/c1-3-4-15-22-17-16-21(2)20(22)23(18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,16-17,20H,3-4,15H2,1-2H3;1H |
InChI 键 |
OJFBZRXWGPURJL-UHFFFAOYSA-N |
规范 SMILES |
CCCC[NH+]1C=CN(C1P(C2=CC=CC=C2)C3=CC=CC=C3)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


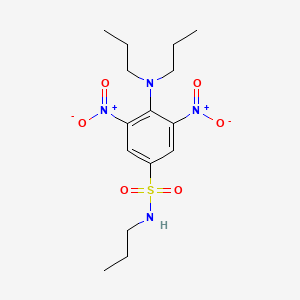
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)
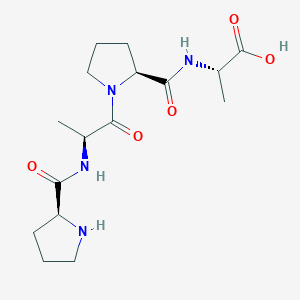

![Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14239290.png)
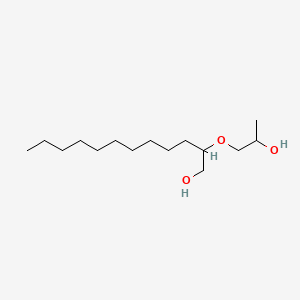
methanone](/img/structure/B14239296.png)

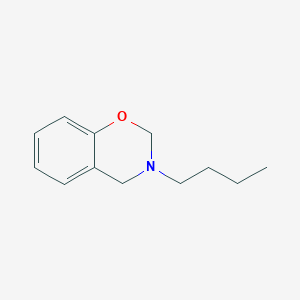
![5-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzene-1,3-diol](/img/structure/B14239314.png)

